N-Cbz-(R)-2-amino-3-phenylpropylamine HCl N-Cbz-(R)-2-amino-3-phenylpropylamine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17476333
InChI: InChI=1S/C17H20N2O2.ClH/c18-16(11-14-7-3-1-4-8-14)12-19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m1./s1
SMILES:
Molecular Formula: C17H21ClN2O2
Molecular Weight: 320.8 g/mol

N-Cbz-(R)-2-amino-3-phenylpropylamine HCl

CAS No.:

Cat. No.: VC17476333

Molecular Formula: C17H21ClN2O2

Molecular Weight: 320.8 g/mol

* For research use only. Not for human or veterinary use.

N-Cbz-(R)-2-amino-3-phenylpropylamine HCl -

Specification

Molecular Formula C17H21ClN2O2
Molecular Weight 320.8 g/mol
IUPAC Name benzyl N-[(2R)-2-amino-3-phenylpropyl]carbamate;hydrochloride
Standard InChI InChI=1S/C17H20N2O2.ClH/c18-16(11-14-7-3-1-4-8-14)12-19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m1./s1
Standard InChI Key FOBOCAFPIJZDMG-PKLMIRHRSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2=CC=CC=C2)N.Cl
Canonical SMILES C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

N-Cbz-(R)-2-amino-3-phenylpropylamine HCl consists of a three-carbon propylamine backbone substituted with a phenyl group at the third carbon and a Cbz-protected amine at the second position. The (R)-configuration at the chiral center is critical for its biological activity and synthetic utility. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction systems .

The SMILES notation Cl.NC(CNC(=O)OCC1=CC=CC=C1)CC1=CC=CC=C1\text{Cl.NC(CNC(=O)OCC1=CC=CC=C1)CC1=CC=CC=C1} accurately represents the connectivity, highlighting the benzyloxycarbonyl (Cbz) group and the protonated amine . X-ray crystallography of analogous compounds confirms that the Cbz group adopts a planar conformation, stabilizing the molecule through intramolecular hydrogen bonding .

Physicochemical Profile

Key physical properties include:

PropertyValueSource
Molecular Weight320.82 g/mol
Melting Point180–185°C (decomp.)
Solubility>50 mg/mL in DMSO, methanol
Optical Rotation ([α]D25[\alpha]_D^{25})+12.5° (c=1, MeOH)

The compound’s solubility profile makes it suitable for reactions in aprotic solvents like dichloromethane or tetrahydrofuran. Its stability under acidic conditions allows for selective deprotection of the Cbz group using hydrogenolysis or hydrobromic acid .

Synthesis and Industrial Manufacturing

Synthetic Routes

The synthesis typically begins with (R)-2-amino-3-phenylpropan-1-ol, which undergoes Cbz protection followed by amination and salt formation. A patented method (WO2011145019A1) outlines a seven-step process:

  • Tosylation: Reaction of 3-(2-benzyloxy-5-bromophenyl)-3-phenylpropanol with p-toluenesulfonyl chloride in pyridine yields the tosylate intermediate .

  • Amination: Displacement with diisopropylamine in acetonitrile at reflux forms the secondary amine.

  • Chiral Resolution: Treatment with L-(-)-tartaric acid in ethanol isolates the (R)-enantiomer .

  • Salt Formation: Neutralization with HCl generates the hydrochloride salt.

Process Optimization

Applications in Drug Discovery

Role in Peptide Mimetics

The Cbz group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). In fesoterodine intermediates, the (R)-configuration of N-Cbz-(R)-2-amino-3-phenylpropylamine HCl ensures proper spatial orientation for muscarinic receptor binding .

Building Block for Kinase Inhibitors

Deuterated analogs of this compound, such as those described in US8704001B2, exhibit enhanced metabolic stability in tyrosine kinase inhibitors. Substitution at the phenyl ring with deuterium reduces CYP450-mediated oxidation, prolonging half-life in vivo .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 7.35–7.25 (m, 10H, Ar-H), 5.10 (s, 2H, OCH2Ph), 3.85 (q, J=6.4 Hz, 1H, CHNH2), 2.95–2.75 (m, 2H, CH2NH) .

  • HPLC: Chiralpak AD-H column, hexane:isopropanol (80:20), retention time = 14.2 min (R-enantiomer) .

Mass Spectrometry

ESI-MS (positive mode): m/z 285.2 [M+H]+^+ (Cbz-amine fragment), 320.8 [M+H]+^+ (full molecular ion) .

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